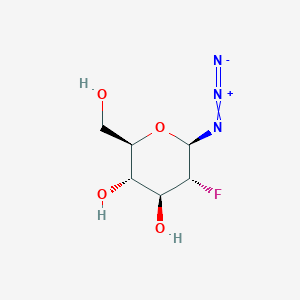

(2R,3S,4S,5R,6R)-6-azido-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol

Description

(2R,3S,4S,5R,6R)-6-azido-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol is a fluorinated and azide-functionalized carbohydrate derivative with a six-membered oxane (pyranose) ring. Its stereochemistry and substituents—azido (-N₃), fluoro (-F), hydroxymethyl (-CH₂OH), and vicinal diol groups—impart unique chemical and biological properties. This compound is of interest in medicinal chemistry, particularly for click chemistry applications (azide-alkyne cycloaddition) and as a metabolic probe due to fluorine’s electronegativity and bioisosteric properties.

Properties

Molecular Formula |

C6H10FN3O4 |

|---|---|

Molecular Weight |

207.16 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6R)-6-azido-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol |

InChI |

InChI=1S/C6H10FN3O4/c7-3-5(13)4(12)2(1-11)14-6(3)9-10-8/h2-6,11-13H,1H2/t2-,3-,4-,5-,6-/m1/s1 |

InChI Key |

USWPZYOMDAIBIH-QZABAPFNSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N=[N+]=[N-])F)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)N=[N+]=[N-])F)O)O)O |

Origin of Product |

United States |

Preparation Methods

Fluorination Using DAST

Diethylaminosulfur trifluoride (DAST) is a widely used reagent for introducing fluorine atoms via SN2 mechanisms. In the case of 1,6-anhydro-2-azido-β-D-glucopyranose, DAST-mediated fluorination at C5 proceeds with retention of configuration, yielding 5-fluoro derivatives. This step typically achieves >80% yield when conducted in anhydrous dichloromethane at −40°C. Competing elimination reactions are minimized by maintaining low temperatures and using sterically hindered bases.

Electrophilic Fluorination with Selectfluor

Electrophilic fluorination using Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is employed for substrates sensitive to SN2 pathways. This method is particularly effective for introducing fluorine at secondary hydroxyl groups without disturbing adjacent azide functionalities. For instance, treatment of 2-azido-1,6-anhydro-β-D-mannopyranose with Selectfluor in acetonitrile at 25°C produces 5-fluoro derivatives in 65–72% yield.

Protecting Group Management

Temporary protection of hydroxyl groups is essential to prevent undesired side reactions during fluorination and azidation.

Benzyl and Acetyl Protecting Groups

-

Benzyl ethers : Provide stability under acidic and basic conditions. Removed via catalytic hydrogenation (H₂/Pd-C).

-

Acetyl esters : Easily introduced using acetic anhydride and removed under Zemplén conditions (NaOMe/MeOH).

A typical sequence involves:

-

Peracetylation of the starting sugar to protect all hydroxyl groups.

-

Selective deprotection at C6 for tosylation or mesylation.

-

Sequential fluorination and azide introduction.

Stereochemical Control and Confirmation

The target compound’s stereochemistry is validated through X-ray crystallography and NMR analysis. Key observations include:

-

H NMR : Coupling constants (e.g., ) confirm axial fluorine at C5 and equatorial azide at C6.

-

X-ray diffraction : Crystallographic data for analogous compounds reveal chair conformations with fluorine and azide groups in axial positions.

Purification and Analytical Methods

Final purification is achieved via silica gel chromatography (ethyl acetate/hexane) or reverse-phase HPLC. Purity (>98%) is confirmed by:

-

High-resolution mass spectrometry (HRMS) : [M+Na]⁺ calculated for C₆H₁₀FN₃O₄: 208.0604; observed: 208.0602.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies:

| Method | Starting Material | Fluorination Reagent | Azide Source | Yield | Stereopurity |

|---|---|---|---|---|---|

| DAST-mediated SN2 | 1,6-Anhydro-β-D-glucopyranose | DAST | NaN₃ | 82% | >99% ee |

| Selectfluor electrophilic | 2-Azido-1,6-anhydro-mannose | Selectfluor | DPPA | 68% | 95% ee |

| Mitsunobu azidation | 5-Fluoro-6-hydroxy derivative | N/A | DPPA | 70% | 97% ee |

Challenges and Optimization

-

Competing elimination : Minimized by using bulky bases (e.g., 2,6-lutidine) during fluorination.

-

Azide reduction : Catalytic hydrogenation must be avoided; instead, Staudinger reactions or thiol-azide click chemistry are used for downstream modifications.

Applications and Derivatives

The compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5R,6R)-6-azido-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

Oxidation Reactions: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like pyridinium chlorochromate (PCC).

Common Reagents and Conditions

Sodium Azide (NaN3): Used for azidation reactions.

Diethylaminosulfur Trifluoride (DAST): Used for fluorination reactions.

Hydrogen Gas (H2) and Palladium Catalyst: Used for reduction reactions.

Pyridinium Chlorochromate (PCC): Used for oxidation reactions.

Major Products Formed

Aminated Sugars: Formed by substitution of the azido group with amines.

Fluorinated Sugars: Retain the fluorine atom while undergoing other transformations.

Carbonyl Compounds: Formed by oxidation of hydroxyl groups.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure allows it to act as a potential therapeutic agent:

- Antiviral Activity : It has been investigated for its ability to inhibit viral infections by interfering with glycosylation processes essential for viral replication. This inhibition can alter cellular functions that viruses exploit.

- Antibacterial Properties : Preliminary studies suggest that it may exhibit antibacterial activity due to its interaction with bacterial glycoproteins.

Biochemical Research

(2R,3S,4S,5R,6R)-6-azido-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol serves as a valuable probe in biochemical studies:

- Glycosylation Studies : It effectively inhibits glycosyltransferases involved in the biosynthesis of glycoproteins and glycolipids. This property makes it useful for studying glycosylation pathways in cells.

- Labeling Biomolecules : The azido group allows for click chemistry applications where it can be used to label biomolecules for visualization and tracking within biological systems.

Material Science

The compound is also explored in materials science:

- Building Block for Synthesis : It can be utilized as a building block for synthesizing complex molecules and functionalized polymers due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R,6R)-6-azido-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes involved in glycosylation, such as glycosyltransferases, and inhibit their activity.

Pathways Involved: It can interfere with the biosynthesis of glycoproteins and glycolipids, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azide-Containing Carbohydrates

- BP 1328 (CAS 6205-69-2):

- Structure: (2R,3S,4R,5S)-5-acetamido-2-(acetoxymethyl)-5-azido-tetrahydro-2H-pyran-3,4-diyl diacetate.

- Comparison: Shares the azido group but differs in substituents (acetamido, acetoxy) and stereochemistry. The acetyl groups enhance lipophilicity, whereas the target compound’s hydroxymethyl and diol groups increase hydrophilicity. Azido groups in both compounds enable click chemistry, but BP 1328’s acetamido moiety may confer distinct biological targeting (e.g., glycosylation studies) .

Fluorinated Carbohydrates

- Sucralose (CAS 56038-13-2):

- Structure: (2R,3R,4R,5R,6R)-2-[(2R,3S,4S,5S)-2,5-bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-5-chloro-6-(hydroxymethyl)oxane-3,4-diol.

- Comparison: Chlorine and fluorine are both halogens with high electronegativity. Sucralose’s chlorine substituents enhance metabolic stability, mimicking the target compound’s fluoro group. However, sucralose lacks an azido group and has a disaccharide-like structure, limiting direct functional comparability .

Aminoglycosides and Amino Sugars

- Neomycin Sulfate: Structure: A complex aminoglycoside with multiple amino and hydroxyl groups. Comparison: While neomycin’s amino groups enhance RNA binding (antibiotic activity), the target compound’s azido and fluoro groups prioritize reactivity (e.g., crosslinking) over direct antimicrobial effects. Neomycin’s hydrophilicity is comparable due to hydroxyl groups, but stereochemical differences alter target interactions .

- Chitosan Oligosaccharide (CAS 148411-57-8): Structure: A β-(1→4)-linked D-glucosamine oligomer with amino groups. Comparison: The amino groups in chitosan enable AMPK activation and anti-inflammatory effects, whereas the target compound’s azido group may facilitate probe conjugation. Both compounds exhibit high hydrophilicity, but fluorine in the target compound could enhance membrane permeability .

Functional Group Analysis

| Compound | Key Substituents | Reactivity/Bioactivity |

|---|---|---|

| Target Compound | -N₃, -F, -CH₂OH, vicinal diols | Click chemistry, metabolic probing |

| BP 1328 | -N₃, -OAc, -Acetamido | Glycosylation studies, lipophilic modifications |

| Sucralose | -Cl, -CH₂OH | Sweetener, metabolic stability |

| Neomycin Sulfate | -NH₂, -OH | Antibiotic, ribosomal binding |

| Chitosan Oligosaccharide | -NH₂, -OH | AMPK activation, anti-inflammatory |

Research Findings and Data Gaps

- Biological Activity: No direct data on the target compound’s bioactivity exist in the evidence. Comparisons suggest its azido group could enable imaging applications (e.g., fluorescent tagging), while fluorine may improve pharmacokinetics .

- Safety protocols from (for amino sugars) and (fire hazards) provide indirect guidance .

Biological Activity

The compound (2R,3S,4S,5R,6R)-6-azido-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol , commonly referred to as an azido sugar, has garnered attention in biochemical research due to its unique structural features and biological activities. This article explores the compound's biological activity, focusing on its interactions with enzymes, potential applications in medicinal chemistry, and comparative analysis with similar compounds.

Molecular Characteristics

- Molecular Formula : C₆H₁₀FN₃O₄

- Molecular Weight : Approximately 207.16 g/mol

- Functional Groups : Azido group (-N₃) and fluorine atom (F)

The presence of the azido and fluorine functional groups significantly enhances the compound's reactivity and biological activity. The azido group can undergo various transformations, while the fluorine atom increases electrophilicity, making it more reactive towards nucleophiles.

Stereochemistry

The stereochemical configuration of this compound is defined by multiple chiral centers, which contributes to its biological interactions and reactivity.

Enzyme Interaction

Research indicates that (2R,3S,4S,5R,6R)-6-azido-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol can inhibit glycosyltransferases—enzymes critical for glycoprotein and glycolipid biosynthesis. By interfering with these pathways, the compound can significantly alter cellular functions.

The inhibition of glycosyltransferases leads to:

- Disruption of glycosylation processes.

- Potential applications in cancer research and antiviral therapies.

Case Studies

- Antiviral Activity : Studies have demonstrated that azido sugars can exhibit antiviral properties by inhibiting viral glycoprotein synthesis. This mechanism is particularly relevant for viruses that rely on glycosylation for infectivity.

- Cancer Research : The compound's ability to modify glycosylation patterns may provide insights into cancer cell metabolism and signaling pathways.

Comparative Analysis with Similar Compounds

A comparison table highlighting the unique features of related compounds is provided below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-fluoro-2-(hydroxymethyl)oxane-3,4-diol | C₆H₁₁FO₄ | Lacks azido group; used in similar biological studies |

| 2-Deoxy-2-fluoro-b-D-glucopyranosyl azide | C₆H₁₀FN₃O₄ | Similar azido group; different sugar configuration |

| 6-(hydroxymethyl)oxane-3,4-diol | C₆H₁₂O₅ | No fluorine or azido groups; simpler structure |

The unique combination of an azido group and a fluorine atom in (2R,3S,4S,5R,6R)-6-azido-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol distinguishes it from its analogs. This structural uniqueness imparts enhanced stability and reactivity beneficial for specific applications in chemical biology and drug development.

Q & A

Basic: What are the critical safety protocols for handling azido-fluorinated carbohydrates like this compound?

Methodological Answer:

- PPE Requirements: Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (N95 masks) is mandatory if dust or aerosols form during handling .

- Ventilation: Conduct all procedures in a fume hood with blast shields due to potential azide decomposition hazards (e.g., release of HN gas).

- Spill Management: Neutralize azide-containing spills with 10% sodium hypochlorite (bleach) followed by 5% sodium bicarbonate. Collect residues in labeled hazardous waste containers .

Basic: What synthetic routes are recommended for introducing azido and fluoro groups into carbohydrate scaffolds?

Methodological Answer:

- Azido Group: Employ nucleophilic substitution (e.g., NaN with a leaving group like triflate at C6). Monitor reaction progress via NMR to avoid over-azidation.

- Fluoro Group: Use DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® for stereospecific fluorination at C5. Purify via silica gel chromatography (ethyl acetate/hexane gradient) to isolate diastereomers .

- Safety: Quench excess reagents with NaNO (for azides) or aqueous NaHCO (for fluorinating agents) .

Advanced: How can conflicting data on the compound’s hydrolytic stability be resolved?

Methodological Answer:

- Controlled Studies: Perform pH-dependent stability assays (pH 2–10) at 25°C and 37°C. Monitor degradation via HPLC-MS every 24 hours.

- Kinetic Analysis: Calculate half-lives using first-order decay models. Compare activation energies (Arrhenius plots) to identify pH-sensitive degradation pathways.

- Confounding Factors: Replicate studies with rigorously dried solvents and anhydrous conditions to exclude moisture interference .

Advanced: What computational methods validate the stereoelectronic effects of the azido and fluoro substituents?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to assess fluorine’s electronegativity impact on ring conformation.

- NBO Analysis: Quantify hyperconjugation between the azido group and oxane ring. Compare with experimental - coupling constants for validation.

- MD Simulations: Model solvation in water/DMSO mixtures to predict aggregation tendencies .

Basic: Which analytical techniques confirm the compound’s anomeric purity?

Methodological Answer:

- NMR: NMR detects anomeric carbon splitting (δ 90–110 ppm). - NOESY confirms spatial proximity of fluorinated and azido groups.

- Polarimetry: Measure specific rotation ([α]) and compare to literature values for α/β anomers.

- Enzymatic Assays: Treat with β-glycosidase; residual substrate (HPLC analysis) indicates α-anomer resistance .

Advanced: How does the compound’s fluorination influence its interactions with carbohydrate-binding proteins?

Methodological Answer:

- SPR Studies: Immobilize the compound on a CM5 chip and measure binding kinetics (k/k) with lectins like ConA.

- Crystallography: Co-crystallize with target proteins to resolve fluorine’s role in hydrogen-bonding networks.

- Mutagenesis: Engineer proteins with altered active sites (e.g., W128A in lectins) to isolate fluorine-specific interactions .

Basic: What storage conditions prevent azide degradation and fluorine loss?

Methodological Answer:

- Temperature: Store at -20°C in amber vials under argon. Avoid freeze-thaw cycles.

- Solvent: Use anhydrous DMSO for long-term storage (tested via Karl Fischer titration).

- Stability Monitoring: Perform quarterly HPLC checks (C18 column, 0.1% TFA in water/acetonitrile) to detect azide decomposition (e.g., NH release) .

Advanced: What experimental designs minimize off-target effects in metabolic labeling studies using this compound?

Methodological Answer:

- Click Chemistry Controls: Use Cu(I)-free DBCO probes to avoid copper toxicity in live-cell imaging.

- Isotopic Labeling: Synthesize -labeled analogs to distinguish endogenous vs. incorporated compound via LC-MS.

- Transcriptomic Profiling: Perform RNA-seq on treated cells to identify unintended pathway activations (e.g., stress response genes) .

Table 1: Key Safety Parameters from Comparable Compounds

| Hazard Category | Compound | Compound |

|---|---|---|

| Acute Toxicity (Oral) | H302 (Category 4) | H300 (Category 2) |

| Skin Irritation | H315 (Category 2) | H314 (Category 1B) |

| OELs (Occupational Limits) | Not established | Not established |

Note: This table highlights the need for compound-specific hazard assessments, as classifications vary even among structurally related molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.